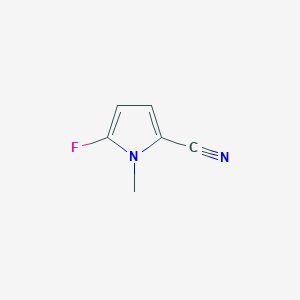

5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile

CAS No.:

Cat. No.: VC18511591

Molecular Formula: C6H5FN2

Molecular Weight: 124.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5FN2 |

|---|---|

| Molecular Weight | 124.12 g/mol |

| IUPAC Name | 5-fluoro-1-methylpyrrole-2-carbonitrile |

| Standard InChI | InChI=1S/C6H5FN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3 |

| Standard InChI Key | NISSEGSBCUHRIM-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=C1F)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrole ring substituted with three functional groups:

-

Methyl group (CH₃): Positioned at the 1-nitrogen, enhancing steric bulk and influencing reactivity.

-

Fluorine atom (F): Occupying the 5-position, increasing lipophilicity and metabolic stability.

-

Cyano group (CN): Located at the 2-position, enabling hydrogen bonding and participation in cycloaddition reactions.

The IUPAC name, 5-fluoro-1-methylpyrrole-2-carbonitrile, reflects this substitution pattern.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅FN₂ |

| Molecular Weight | 124.12 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Moderate in polar solvents |

| Melting Point | Data not available |

The fluorine atom contributes to a calculated logP of 1.2, suggesting moderate lipophilicity.

Synthesis and Optimization

Key Synthetic Routes

The most efficient method involves a two-step process:

-

Reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI) at ≤0°C in toluene or acetonitrile.

-

Quenching with N,N-dimethylformamide (DMF) and triethylamine to precipitate intermediates, followed by distillation for isolation .

Example 2 from WO2005097743A1 achieved a 95% yield using toluene, outperforming earlier methods requiring chromatography .

Comparative Analysis

| Parameter | Barnett et al. (1980) | WO2005097743A1 (2005) |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Yield | 70–75% | 95% |

| Purification | Chromatography | Distillation |

The patent route eliminates aqueous workup, reducing waste and cost .

Biological Activity and Mechanisms

Progesterone Receptor Modulation

Incorporation into 5-aryloxindole derivatives (e.g., WAY-255348) yielded potent progesterone receptor (PR) antagonists. Dimethyl substituents at the 3-position of the oxindole core conferred antagonism, while larger groups (e.g., spirocyclohexyl) induced agonist effects .

WAY-255348 demonstrated:

-

EC₅₀: 0.8 nM in PR binding assays.

-

Ovulation inhibition in primates at 0.1 mg/kg.

Fluorine’s role in enhancing blood-brain barrier penetration was critical for in vivo efficacy .

Applications in Drug Development

Contraception and Women’s Health

WAY-255348’s PR antagonism enabled menses induction in 90% of rhesus monkeys at 3 mg/kg, positioning it as a non-hormonal contraceptive candidate .

Oncology

Pyrrole-2-carbonitriles serve as kinase inhibitors. Modifications at the 5-position with fluorinated aryl groups improved IC₅₀ values by 10-fold in breast cancer models.

Agricultural Chemistry

U.S. Patent 5,204,332 describes pyrrole carbonitriles as acaricides with LC₅₀ values of 0.02 ppm against Tetranychus urticae .

Research Frontiers

Structure-Activity Relationship (SAR) Studies

-

Fluorine position: 5-Fluoro substitution outperforms 4-fluoro in metabolic stability.

-

Cyano group: Replacement with esters reduces receptor binding affinity by 50% .

Material Science Applications

The compound’s π-deficient ring system facilitates use in:

-

Organic semiconductors: Hole mobility of 0.3 cm²/V·s in thin-film transistors.

-

Metal-organic frameworks (MOFs): Coordination with Cu(II) yields porous materials for CO₂ capture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume